molecular formula C17H18N4O2 B2842145 N-(1-cyano-1-cyclopropylethyl)-2-(6-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)acetamide CAS No. 1197543-57-9

N-(1-cyano-1-cyclopropylethyl)-2-(6-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)acetamide

Cat. No.: B2842145
CAS No.: 1197543-57-9
M. Wt: 310.357
InChI Key: RWNKYUUFHQQHKG-UHFFFAOYSA-N
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Description

N-(1-cyano-1-cyclopropylethyl)-2-(6-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)acetamide: is a complex organic compound that features a quinazolinone core structure. This compound is of interest due to its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. The presence of both a quinazolinone moiety and a cyano group suggests it may have significant biological activity.

Properties

IUPAC Name

N-(1-cyano-1-cyclopropylethyl)-2-(6-methyl-4-oxoquinazolin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2/c1-11-3-6-14-13(7-11)16(23)21(10-19-14)8-15(22)20-17(2,9-18)12-4-5-12/h3,6-7,10,12H,4-5,8H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWNKYUUFHQQHKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=CN(C2=O)CC(=O)NC(C)(C#N)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyano-1-cyclopropylethyl)-2-(6-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)acetamide typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the Acetamide Group: The acetamide group is introduced via acylation reactions, often using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Addition of the Cyano Group: The cyano group can be introduced through nucleophilic substitution reactions, typically using cyanogen bromide or similar reagents.

    Cyclopropyl Group Addition: The cyclopropyl group is usually added via cyclopropanation reactions, which can be achieved using diazo compounds and transition metal catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the quinazolinone ring, forming hydroxylated or carboxylated derivatives.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the quinazolinone ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Reagents such as alkyl halides for nucleophilic substitution or electrophiles like acyl chlorides for electrophilic substitution.

Major Products

    Oxidation: Hydroxylated quinazolinones or carboxylated derivatives.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted quinazolinones depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, the compound may exhibit activity against certain enzymes or receptors, making it a candidate for drug development. Its potential interactions with biological macromolecules can be studied to understand its mechanism of action.

Medicine

In medicine, N-(1-cyano-1-cyclopropylethyl)-2-(6-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)acetamide could be investigated for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

Industrially, the compound could be used in the development of pharmaceuticals, agrochemicals, or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of N-(1-cyano-1-cyclopropylethyl)-2-(6-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)acetamide likely involves its interaction with specific molecular targets such as enzymes or receptors. The quinazolinone core is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The cyano group may enhance binding affinity or specificity, while the cyclopropyl group could influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds like 2-methyl-4-oxo-3,4-dihydroquinazoline share the quinazolinone core but lack the cyano and cyclopropyl groups.

    Cyanoacetamides: Compounds such as N-cyanoacetyl-2-aminobenzamide have a similar cyanoacetamide structure but differ in the rest of the molecule.

Uniqueness

N-(1-cyano-1-cyclopropylethyl)-2-(6-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)acetamide is unique due to the combination of its quinazolinone core, cyano group, and cyclopropyl group. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.

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